molecular formula C9H15NO2 B562470 (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid CAS No. 107326-39-6

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B562470
CAS No.: 107326-39-6
M. Wt: 169.224
InChI Key: KONQAFMCARIWOB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a but-3-en-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-en-1-yl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable amine and a but-3-en-1-yl halide can yield the desired product through nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The but-3-en-1-yl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The but-3-en-1-yl group may also play a role in binding to these targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the but-3-en-1-yl group, resulting in different chemical properties and biological activities.

    Proline: Another pyrrolidine derivative, commonly found in proteins, but with different substituents.

    Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to distinct reactivity and applications.

Uniqueness

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONQAFMCARIWOB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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